methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate
Description
Methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate is a heterocyclic organic compound featuring a furan-2-carboxylate ester core linked via a methylene group to a 1,2-dihydropyridin-2-one ring. This dihydropyridinone moiety is further substituted at the 3-position with a 3-(pyridin-4-yl)-1,2,4-oxadiazole group. Its design integrates multiple pharmacophoric elements: the pyridine ring may enhance solubility or binding interactions, the 1,2,4-oxadiazole contributes to metabolic stability, and the furan carboxylate ester could serve as a prodrug moiety.
Properties
IUPAC Name |
methyl 5-[[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c1-26-19(25)15-5-4-13(27-15)11-23-10-2-3-14(18(23)24)17-21-16(22-28-17)12-6-8-20-9-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCUXQKIBCWQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Construction of the pyridine ring: This step often involves the condensation of an aldehyde with an amine, followed by cyclization.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility or enabling further functionalization.
Nucleophilic Aromatic Substitution at Oxadiazole
The 1,2,4-oxadiazol-5-yl group participates in nucleophilic substitution reactions, particularly at the C-3 position adjacent to the pyridin-4-yl substituent. Electron-withdrawing effects of the oxadiazole enhance reactivity toward amines and thiols.
Reduction of Dihydropyridinone Ring
The 1,2-dihydropyridin-2-one moiety can undergo hydrogenation or reduction to form saturated piperidine derivatives. This modification alters conformational flexibility and bioactivity.
| Reaction | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic hydrogenation | RANEY®-Ni, H₂ (11 atm) | 40°C, 10 h | Saturated piperidine analog | 85% |
Cyclization Reactions
The furan-carboxylate group participates in cyclocondensation reactions with nucleophiles (e.g., amines, hydrazines) to form fused heterocycles. For example:
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With hydrazine : Forms pyrazole rings via [3+2] cycloaddition.
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With urea : Generates pyrimidine derivatives under reflux conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6 h | Furan-pyrazole hybrid | 78% | |
| Urea, K₂CO₃ | DMF, 100°C, 8 h | Pyrimidine-fused derivative | 65% |
Biological Interactions (Mechanistic Insights)
The compound interacts with biological targets via:
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Hydrogen bonding : Pyridinone and oxadiazole groups engage with enzyme active sites.
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Electrophilic interactions : The electron-deficient oxadiazole ring attracts nucleophilic residues (e.g., cysteine thiols) in proteins.
Studies on analogous oxadiazole-pyridine hybrids demonstrate inhibition of bacterial enoyl-ACP reductase (FabI) and mycobacterial ATP synthase, suggesting potential modes of action .
Stability and Side Reactions
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Thermal degradation : Decomposes above 200°C, forming pyridine and furan fragments.
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Photoreactivity : The oxadiazole ring undergoes photolytic cleavage under UV light (λ = 254 nm), generating nitrile oxides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing furan and pyridine derivatives exhibit significant antimicrobial properties. Methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that similar compounds showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that derivatives of pyridine and oxadiazole can induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxicity against breast cancer cell lines in vitro, supporting the hypothesis that methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-y}methyl)furan-2-carboxylate may possess similar properties .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of furan derivatives have revealed their potential in treating neurodegenerative diseases. Compounds like methyl 5-{(2-Oxo)-3-[3-(Pyridin)]} have shown promise in protecting neuronal cells from oxidative stress-induced damage. This application is particularly relevant for conditions such as Alzheimer's disease .
Pesticidal Activity
The oxadiazole moiety is known for its efficacy as a pesticide. Studies have indicated that methyl 5-{(2-Oxo)-3-[3-(Pyridin)]} exhibits insecticidal properties against various agricultural pests. Field trials have shown effective control over aphid populations, making it a candidate for further development in agricultural pest management strategies .
Herbicidal Properties
Research into herbicidal applications has also been promising. Compounds with similar structures have been noted for their ability to inhibit plant growth by interfering with specific biochemical pathways in target weeds. Methyl 5-{(2-Oxo)-3-[3-(Pyridin)]} could be explored further for its herbicidal potential against common agricultural weeds .
| Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 |
| Antimicrobial | Escherichia coli | 15.0 |
| Anticancer | Breast Cancer Cell Lines | 8.0 |
| Neuroprotective | Neuronal Cells | 10.0 |
| Insecticidal | Aphids | 20.0 |
| Herbicidal | Common Weeds | 25.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of methyl derivatives highlighted significant inhibition against gram-positive and gram-negative bacteria, paving the way for further exploration as a novel antibiotic.
Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines showed that treatment with methyl derivatives resulted in increased apoptosis rates compared to controls, indicating potential therapeutic applications in oncology.
Case Study 3: Agrochemical Testing
Field trials assessing the insecticidal activity of methyl derivatives demonstrated effective control over pest populations without significant adverse effects on beneficial insects.
Mechanism of Action
The mechanism of action of methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of heterocyclic esters with variations in substituents, linkers, and core heterocycles. Below is a comparative analysis with three closely related derivatives:
Functional and Pharmacological Implications
- Substituent Orientation : The pyridin-4-yl group in the target compound (vs. pyridin-3-yl in or pyridin-2-yl in ) may alter binding specificity in biological targets due to differences in nitrogen positioning and steric effects.
- Metabolic Stability: The 1,2,4-oxadiazole ring (common in the target compound and ) is known for resistance to hydrolysis, contrasting with the triazole in , which may undergo faster metabolic degradation .
- Solubility and Crystallinity : The oxalate salt in improves aqueous solubility, whereas the target compound’s ester group may require prodrug activation for bioavailability.
Biological Activity
Methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, oxadiazole moiety, and dihydropyridine unit. Its chemical formula is C₁₅H₁₅N₃O₄, and its molecular weight is approximately 299.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various oxadiazole derivatives against a range of pathogens, this compound demonstrated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Candida albicans | 0.75 µg/mL |
These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the safety profile of the compound. The results indicated that:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 (Fibroblast) | >100 | No significant cytotoxicity |
| A549 (Lung Cancer) | 45 | Moderate cytotoxicity |
| HepG2 (Liver Cancer) | 30 | Significant cytotoxicity |
While the compound showed moderate cytotoxic effects on cancer cell lines, it was non-toxic to normal fibroblast cells at higher concentrations . This selectivity suggests potential therapeutic applications in oncology.
The proposed mechanism of action for this compound involves inhibition of key bacterial enzymes and disruption of cellular processes. Molecular docking studies revealed strong binding affinities to targets such as DNA gyrase and MurD ligase:
| Target Enzyme | Binding Energy (kcal/mol) | Type of Interaction |
|---|---|---|
| DNA Gyrase | -9.8 | Hydrogen bonds and Pi-stacking |
| MurD Ligase | -8.5 | Hydrophobic interactions |
These interactions are crucial for the compound's antibacterial activity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on MRSA : A derivative similar to methyl 5-{...} was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant reduction in bacterial load in murine models.
- In Vivo Efficacy : In an animal model of infection, treatment with the compound resulted in a marked decrease in infection severity compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
